(R)-(+)-1-フェニルエチルイソシアネート

概要

説明

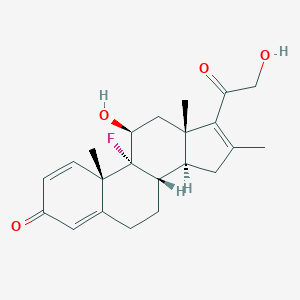

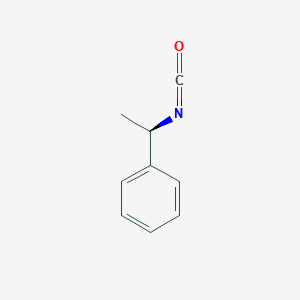

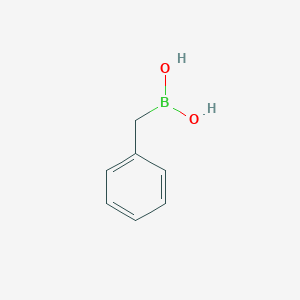

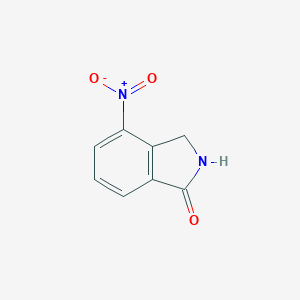

®-(+)-1-Phenylethyl isocyanate is an organic compound with the molecular formula C9H9NO. It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used in various chemical reactions and has applications in scientific research and industry.

科学的研究の応用

®-(+)-1-Phenylethyl isocyanate is used in various scientific research applications:

作用機序

Target of Action

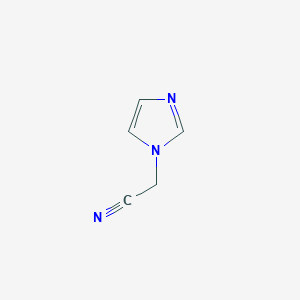

®-(+)-1-Phenylethyl isocyanate, also known as ®-(+)-alpha-Methylbenzyl isocyanate, is a versatile compound used in various chemical reactions. Its primary targets are alcohols, thiocarbamates, and hydroxy fatty acids . It interacts with these compounds to form derivatives, which can be used in further chemical processes.

Mode of Action

The compound acts as a derivatizing agent . It reacts with its targets through a process known as the Curtius Rearrangement . This is the thermal decomposition of carboxylic azides to produce an isocyanate . These intermediates may be isolated, or their corresponding reaction or hydrolysis products may be obtained .

Biochemical Pathways

The biochemical pathways affected by ®-(+)-1-Phenylethyl isocyanate primarily involve the formation of urethane linkages . When an isocyanate reacts with an alcohol, a urethane linkage is formed . If a diisocyanate is treated with a compound containing two or more hydroxyl groups, such as a diol or a polyol, polymer chains are formed, which are known as polyurethanes .

Pharmacokinetics

These properties would be influenced by factors such as its reactivity, molecular size, and solubility .

Result of Action

The result of the action of ®-(+)-1-Phenylethyl isocyanate is the formation of derivatives of alcohols, thiocarbamates, and hydroxy fatty acids . These derivatives can be used in various chemical processes. For example, it has been found to moderately inhibit both BP-DNA adducts .

準備方法

Synthetic Routes and Reaction Conditions

®-(+)-1-Phenylethyl isocyanate can be synthesized through several methods. One common method involves the reaction of ®-(+)-1-phenylethylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate:

(R)-(+)-1-Phenylethylamine+COCl2→(R)-(+)-1-Phenylethyl isocyanate+2HCl

Due to the hazardous nature of phosgene, alternative methods using safer reagents like oxalyl chloride have been developed .

Industrial Production Methods

Industrial production of ®-(+)-1-Phenylethyl isocyanate typically involves large-scale phosgenation processes. These processes require stringent safety measures due to the toxicity of phosgene. The use of continuous flow reactors and advanced safety protocols helps mitigate the risks associated with phosgene handling .

化学反応の分析

Types of Reactions

®-(+)-1-Phenylethyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes.

Substitution Reactions: Reacts with amines to form ureas.

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form carbon dioxide and an amine.

Common Reagents and Conditions

Alcohols: Reacts under mild conditions to form urethanes.

Amines: Reacts at room temperature to form ureas.

Water: Hydrolysis occurs readily, especially in the presence of catalysts.

Major Products Formed

Urethanes: Formed from reactions with alcohols.

Ureas: Formed from reactions with amines.

Carbamic Acid: Formed from hydrolysis, which further decomposes.

類似化合物との比較

Similar Compounds

Phenyl isocyanate: Similar structure but lacks the chiral center.

Methyl isocyanate: Smaller alkyl group, used in the production of pesticides.

Ethyl isocyanate: Similar alkyl group but not chiral.

Uniqueness

®-(+)-1-Phenylethyl isocyanate is unique due to its chiral nature, which makes it valuable in the synthesis of optically active compounds. Its reactivity and ability to form stable urethanes and ureas make it a versatile reagent in organic synthesis .

特性

IUPAC Name |

[(1R)-1-isocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33375-06-3 | |

| Record name | (+)-α-Methylbenzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33375-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-(+)-α-methylbenzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of (R)-(+)-1-Phenylethyl isocyanate in analytical chemistry?

A1: (R)-(+)-1-Phenylethyl isocyanate is primarily used as a chiral derivatizing agent for separating and analyzing enantiomers, particularly in gas chromatography and high-performance liquid chromatography [, , , ].

Q2: How does (R)-(+)-1-Phenylethyl isocyanate facilitate enantiomeric separations?

A2: (R)-(+)-1-Phenylethyl isocyanate reacts with chiral compounds containing amine or alcohol functional groups to form diastereomeric urea or carbamate derivatives, respectively. These diastereomers possess different physical and chemical properties, allowing for separation using chromatographic techniques [, , , ].

Q3: Can you provide specific examples of compounds successfully analyzed using (R)-(+)-1-Phenylethyl isocyanate as a CDA?

A3: Research demonstrates the successful use of (R)-(+)-1-Phenylethyl isocyanate for enantiomeric analysis of various compounds, including:

- γ- and δ-lactones: This CDA enabled the separation of a series of C5-C12 γ-lactones and C6-C12 δ-lactones, which are naturally occurring constituents in fruits and vegetables [].

- Ethambutol hydrochloride: The method helped determine meso-ethambutol hydrochloride, an impurity in the pharmaceutical compound ethambutol hydrochloride [].

- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): This important metabolite of the tobacco-specific nitrosamine NNK was analyzed for its enantiomeric composition using (R)-(+)-1-Phenylethyl isocyanate [].

- 5,6-Dihydroxy-2-methyl-aminotetralin: The enantiomers of this metabolite of a potent dopamine agonist were resolved and quantified in biological fluids using a method involving (R)-(+)-1-Phenylethyl isocyanate derivatization and HPLC [].

- Salsoline- and 3′,4′-Dideoxynorlaudanosoline-1-carboxylic Acids: The optical isomers of these mammalian alkaloids were synthesized and characterized using (R)-(+)-1-Phenylethyl isocyanate for diastereomeric urea formation [].

Q4: Are there any limitations to using (R)-(+)-1-Phenylethyl isocyanate as a CDA?

A4: While effective, the use of (R)-(+)-1-Phenylethyl isocyanate requires careful optimization of reaction conditions, including reaction time, temperature, and solvent choice, to ensure complete derivatization and prevent racemization of the target analyte [, ].

Q5: What are the advantages of using (R)-(+)-1-Phenylethyl isocyanate over other chiral derivatizing agents?

A5: (R)-(+)-1-Phenylethyl isocyanate offers several advantages, such as its commercial availability, ease of handling, and ability to form stable derivatives with good chromatographic properties. Furthermore, the derivatization reaction can be performed under relatively mild conditions, minimizing the risk of racemization or degradation of sensitive analytes [, ].

Q6: Has the use of (R)-(+)-1-Phenylethyl isocyanate been explored in asymmetric synthesis?

A6: Yes, research demonstrates the successful application of (R)-(+)-1-Phenylethyl isocyanate in asymmetric synthesis. One study utilized the compound for resolving 2-phenylindoline, a chiral auxiliary employed in the synthesis of iridoid derivatives, including the sex pheromone component of the hop aphid [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B52751.png)

![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)